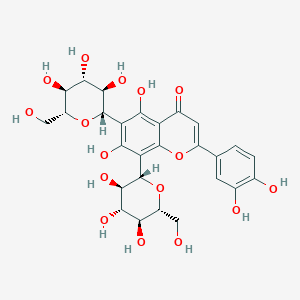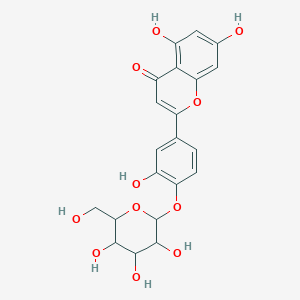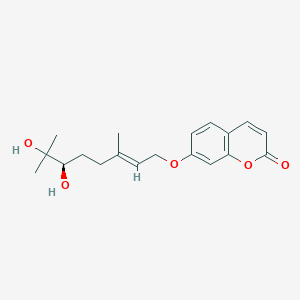
6-甲氧基黄烷酮
描述
6-Methoxyflavanone is a flavonoid compound belonging to the flavanone class. It is characterized by the presence of a methoxy group at the sixth position of the flavanone structure. This compound is known for its yellow crystalline appearance and is soluble in common organic solvents such as methanol and ethanol, but insoluble in water . It has a melting point of approximately 165-170°C .
科学研究应用
6-Methoxyflavanone has a wide range of scientific research applications:
Biology: It has been studied for its interaction with DNA and its potential as a DNA-binding agent.
Medicine: 6-Methoxyflavanone exhibits anxiolytic properties and acts as a positive allosteric modulator of γ-amino butyric acid (GABA) responses at human recombinant GABA receptors It has also been investigated for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells.
作用机制
Target of Action
The primary targets of 6-Methoxyflavanone are the GABA receptors and the bitter taste receptors hTAS2R39 and hTAS2R14 . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Bitter taste receptors, on the other hand, are involved in the perception of bitterness in many foods and beverages.
Mode of Action
6-Methoxyflavanone acts as a positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α2β2γ2L GABA A receptors . This means it enhances the effect of GABA at these receptors. It is relatively inactive at α1β2 gaba a receptors . It also inhibits the activation of bitter taste receptors hTAS2R39 and hTAS2R14 .
Biochemical Pathways
It is known to interact with the gabaergic system , which plays a crucial role in neuronal excitability, and the bitter taste receptor system , which is involved in the perception of bitterness
Pharmacokinetics
Encapsulation of 6-methoxyflavanone in lipid nanoparticles has been shown to enhance cellular uptake and improve its oral bioavailability .
Result of Action
The modulation of GABA receptors by 6-Methoxyflavanone could potentially have a range of effects at the molecular and cellular level, including potential anxiolytic effects . The inhibition of bitter taste receptors could also impact taste perception .
生化分析
Biochemical Properties
The interaction of 6-Methoxyflavanone with calf thymus DNA (ctDNA) was investigated by absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry in the presence and absence of β-cyclodextrin (β-CD) acting as a capping agent . The results are compatible with the possibility of the interaction of dihydrobenzopyran-4-one moiety of 6-Methoxyflavanone with ctDNA as well as with β-CD .
Cellular Effects
6-Methoxyflavanone has been reported to possess a variety of therapeutic effects such as immune-modulating, anti-cancer, and anti-bacteria effects . Encapsulation of 6-Methoxyflavanone in lipid nanoparticles resulted in an enhanced cellular uptake in Caco-2 cells . It also inhibits denatonium benzoate- and epigallocatechin-3-gallate-mediated activation of TAS2R14 and -39 by reversible insurmountable antagonism .
Molecular Mechanism
6-Methoxyflavanone acts as a flumazenil-insensitive positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α2β2γ2L GABA A receptors . It also inhibits denatonium benzoate- and epigallocatechin-3-gallate-mediated activation of TAS2R14 and -39 by reversible insurmountable antagonism .
Temporal Effects in Laboratory Settings
It has been shown to inhibit the activation of TAS2R39 by epicatechin gallate (ECG), one of the main bitter compounds occurring in green tea .
准备方法
Synthetic Routes and Reaction Conditions: 6-Methoxyflavanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization to form the flavanone structure. The reaction conditions typically involve refluxing the reactants in ethanol or methanol .
Industrial Production Methods: Industrial production of 6-methoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-methoxyflavanone .
化学反应分析
Types of Reactions: 6-Methoxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavanones or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the flavanone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of flavones and other oxidized derivatives.
Reduction: Formation of dihydroflavanones and other reduced forms.
Substitution: Formation of substituted flavanones with various functional groups.
相似化合物的比较
- 4’-Fluoro-6-methoxyflavanone
- 6,3’-Dimethoxyflavanone
- 6-Methoxyflavone
Comparison: 6-Methoxyflavanone is unique in its specific interactions with GABA receptors and its potential anxiolytic and anti-cancer properties. While 4’-fluoro-6-methoxyflavanone and 6,3’-dimethoxyflavanone also exhibit inhibitory behavior towards bitter taste receptors, 6-methoxyflavanone shows a distinct profile in its biological activities .
属性
IUPAC Name |
6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURQMHCZHLMHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-04-6 | |
| Record name | 6-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3034-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















